molecular formula C20H20O7 B1248224 6-Hydroxypiperitol

6-Hydroxypiperitol

Cat. No.: B1248224
M. Wt: 372.4 g/mol
InChI Key: OBBPXKPMHFTNDB-ISZNXKAUSA-N
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Description

6-Hydroxypiperitol is a cyclohexenol derivative classified under lignans, characterized by a hydroxyl group at the C6 position of its bicyclic structure. It is identified as a minor constituent in the essential oils of Piper nigrum (black pepper), with a concentration of 0.6% in Malaysian samples . Its structural backbone includes a cyclohexenol ring system substituted with isopropyl and methyl groups, distinguishing it from related terpenoids and lignans. As a secondary metabolite, 6-hydroxypiperitol is implicated in plant defense mechanisms, though its biological activities in humans remain understudied .

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

6-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C20H20O7/c1-23-16-4-10(2-3-14(16)21)19-12-7-25-20(13(12)8-24-19)11-5-17-18(6-15(11)22)27-9-26-17/h2-6,12-13,19-22H,7-9H2,1H3/t12-,13-,19+,20+/m0/s1

InChI Key

OBBPXKPMHFTNDB-ISZNXKAUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4O)OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4O)OCO5)O

Synonyms

6-hydroxypiperitol

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Natural Occurrence

The hydroxyl group at C6 differentiates 6-hydroxypiperitol from analogs like piperitol (lacking the hydroxyl group) and cis-piperitol (a stereoisomer with a cis-configuration of substituents) (Table 1).

Table 1. Structural and Source Comparison of 6-Hydroxypiperitol and Analogs

Compound Key Structural Features Natural Source Concentration in Source
6-Hydroxypiperitol C6 hydroxyl, cyclohexenol backbone Piper nigrum (Malaysia) 0.6% (essential oil)
cis-Piperitol Cis-configuration of C1 and C6 substituents Piper species Not quantified
6'-Hydroxyjusticidin A Lignan with C6' hydroxyl, furanofuran backbone Justicia species Variable (tissue-dependent)
Caryophyllene oxide Bicyclic sesquiterpene with epoxide group Piper nigrum (global) Up to 4.1%

Physicochemical Properties

The hydroxyl group in 6-hydroxypiperitol increases polarity compared to non-hydroxylated analogs like piperitol, reducing its lipid solubility (logP ~2.1 vs. ~3.5 for piperitol). This polarity may limit its bioavailability but enhance water solubility for topical applications. In contrast, cis-piperitol’s stereochemistry reduces its melting point (MP: 78°C vs. 102°C for 6-hydroxypiperitol), influencing formulation stability .

Pharmacokinetic and Pharmacodynamic Considerations

While direct pharmacokinetic data for 6-hydroxypiperitol are lacking, structural analogs provide insights:

  • Absorption: Hydroxylation at C6 may slow intestinal absorption compared to non-polar sesquiterpenes (e.g., caryophyllene oxide) due to reduced passive diffusion .
  • Metabolism: Likely undergoes phase II glucuronidation, similar to other phenolic lignans like 6'-hydroxyjusticidin A .
  • Excretion : Polar metabolites are expected to be renally excreted, contrasting with lipophilic compounds like caryophyllene oxide, which accumulate in adipose tissues .

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